1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole
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Overview
Description
The compound “1-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-(methoxymethyl)-1H-1,3-benzodiazole” is a complex organic molecule that contains several different functional groups. These include a furan ring, an oxadiazole ring, and a benzodiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s stability and could potentially influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could affect its solubility, boiling point, and melting point .Scientific Research Applications
- Researchers have integrated biomass catalytic conversion with organic synthesis techniques using this compound. Initially, N-acetylglucosamine serves as the primary feedstock, undergoing catalytic transformation to produce 5-hydroxymethylfurfural (HMF). Subsequently, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone leads to the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. This two-step process demonstrates the feasibility of converting biomass into valuable chemical precursors and exemplifies novel compound synthesis through green chemistry principles .
- The compound’s derivatives, including metal complexes, have been explored for biological applications. These applications span anti-inflammatory, antibacterial, and anticancer agents .
- The compound and its derivatives find use in synthesizing fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, and fuels .
- Inspired by its structure, researchers have synthesized hybrids incorporating the 1,2,4-triazin-5-one scaffold linked to pyrazole, pyrazoline, pyrazolidine rings, or substituted thioether and hydrazono moieties. These hybrids hold promise as chemotherapeutic agents .
- In 2020, a series of nitrofurantoin analogues containing furan and pyrazole scaffolds were designed and synthesized. These compounds exhibit potential as N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides .
- Beyond specific applications, the successful execution of methodologies involving this compound offers fresh insights and opens new avenues for advancements in catalytic organic synthesis. Emphasizing sustainability and efficiency, it contributes to the field of green chemistry .
Catalytic Organic Synthesis
Benzohydrazide Derivatives
Fine Chemicals and Pharmaceuticals
Novel Chemotherapeutic Agents
Nitrofurantoin Analogues
Biological Activity and Sustainability
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(furan-2-yl)-3-[2-[2-(methoxymethyl)benzimidazol-1-yl]ethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-22-11-16-18-12-5-2-3-6-13(12)21(16)9-8-15-19-17(24-20-15)14-7-4-10-23-14/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAYSOQODYBNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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